molecular formula C24H22N2O2S B2871233 3-(benzenesulfonyl)-6-methyl-N-[(4-methylphenyl)methyl]quinolin-4-amine CAS No. 895642-02-1

3-(benzenesulfonyl)-6-methyl-N-[(4-methylphenyl)methyl]quinolin-4-amine

Cat. No.: B2871233
CAS No.: 895642-02-1
M. Wt: 402.51
InChI Key: MSJSPWGKGMIDFI-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-6-methyl-N-[(4-methylphenyl)methyl]quinolin-4-amine is a useful research compound. Its molecular formula is C24H22N2O2S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Chemical Reactions

Reactions involving sulfonyl groups, such as those in 3-(benzenesulfonyl)-6-methyl-N-[(4-methylphenyl)methyl]quinolin-4-amine, often play a crucial role in synthetic organic chemistry due to their ability to participate in various nucleophilic and electrophilic reactions. For instance, studies have shown that sulfonyl groups can undergo nucleophilic substitution reactions to form diverse heterocyclic compounds, which are valuable in medicinal chemistry and materials science. The reactivity of such compounds with nucleophiles like hydroxide ions, methanol, and amines has been explored to synthesize derivatives with potential biological activity or material properties (Hamby & Bauer, 1987).

Ligand Design in Catalysis

The structure of this compound suggests potential applications in the design of ligands for catalysis. Ligands with sulfonyl and quinoline components have been employed in asymmetric hydrogenation reactions, demonstrating their utility in catalysis to achieve high enantioselectivities. Such ligands are designed to coordinate with metal centers, facilitating the reduction of functionalized alkenes to produce chiral pharmaceutical ingredients (Imamoto et al., 2012).

Fluorescent Probes and Sensors

Compounds containing quinoline moieties have been utilized in the development of fluorescent probes and sensors, particularly for metal ions. The chemical structure of this compound suggests its potential use in designing fluorescent probes for Zn2+ ions. These probes can be activated by hydrolysis upon complexation with Zn2+, offering a practical approach for detecting Zn2+ in biological systems and environmental samples (Ohshima et al., 2010).

Antimicrobial and Antifungal Agents

The structural versatility of quinoline derivatives enables their application in the development of antimicrobial and antifungal agents. Research into the synthesis of quinoline-based compounds has led to the discovery of new molecules with significant antibacterial and antifungal activities. Such studies highlight the potential of this compound and its derivatives in contributing to the development of new therapeutic agents (El-Gaby et al., 2003).

Properties

IUPAC Name

3-(benzenesulfonyl)-6-methyl-N-[(4-methylphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-17-8-11-19(12-9-17)15-26-24-21-14-18(2)10-13-22(21)25-16-23(24)29(27,28)20-6-4-3-5-7-20/h3-14,16H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJSPWGKGMIDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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